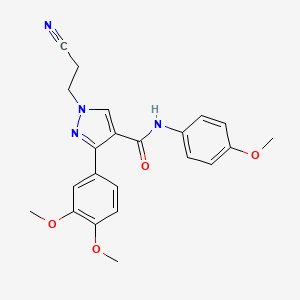![molecular formula C14H14ClN3O4S B5084332 N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5084332.png)
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide, also known as N-(2-chloro-4-nitrophenyl)-2-(phenylethyl)benzenesulfonamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
The mechanism of action of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide involves the inhibition of certain enzymes and proteins, including carbonic anhydrase and matrix metalloproteinases. These enzymes play a key role in the growth and spread of cancer cells, making N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide a valuable tool in cancer research.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide has also been shown to have a variety of other biochemical and physiological effects. This compound has been shown to inhibit the activity of certain neurotransmitters, making it a potential treatment for a variety of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide in lab experiments is its ability to selectively inhibit certain enzymes and proteins. This allows researchers to study the specific effects of these enzymes and proteins on various biological processes. However, one limitation of using this compound is that it can be toxic at high concentrations, making careful dosing and handling necessary.
Direcciones Futuras
There are a variety of future directions for research involving N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide. One area of interest is the development of more selective inhibitors that target specific enzymes and proteins. Additionally, researchers are exploring the potential use of this compound in the treatment of other diseases, such as Alzheimer's and Parkinson's. Finally, there is ongoing research into the potential side effects and toxicity of this compound, in order to ensure safe and effective use in future studies.
Métodos De Síntesis
The synthesis of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide involves the reaction of 2-chloro-4-nitroaniline with 2-phenylethylamine in the presence of a sulfonating agent. The resulting compound is then purified through recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide has been used extensively in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. This compound has been shown to be particularly effective in the study of cancer, where it has been used to inhibit the growth of tumor cells.
Propiedades
IUPAC Name |
N-[2-(2-chloro-4-nitroanilino)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S/c15-13-10-11(18(19)20)6-7-14(13)16-8-9-17-23(21,22)12-4-2-1-3-5-12/h1-7,10,16-17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWQHGZRROBGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5084255.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5084260.png)
![2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5084262.png)


![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5084289.png)
![1-(3-fluorobenzyl)-4-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperazinone](/img/structure/B5084295.png)
![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5084299.png)

![[1-(4-isopropoxybenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5084309.png)
![1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride](/img/structure/B5084311.png)
![(2-aminoethyl)(1,4-dioxaspiro[4.11]hexadec-2-ylmethyl)amine](/img/structure/B5084312.png)

